9,10,10-trioxothioxanthene-3-carboxylic acid
Description
9,10,10-Trioxothioxanthene-3-carboxylic acid (CAS 51762-52-8), also known as 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, is a tricyclic sulfone derivative featuring a thioxanthene core substituted with a ketone group at position 9, two sulfone oxygen atoms at position 10, and a carboxylic acid group at position 2. Its molecular formula is C₁₄H₈O₅S, with a molar mass of 288.28 g/mol and a predicted density of 1.586 g/cm³ . Key properties include:
Properties
IUPAC Name |
9,10,10-trioxothioxanthene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMTUGYSHWKLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199688 | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-52-8 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-CARBOXYTHIOXANTHONE 10,10-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D922HIK89Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,10-trioxothioxanthene-3-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Properties
Research indicates that thioxanthene derivatives, including 9,10,10-trioxothioxanthene-3-carboxylic acid, exhibit notable antimicrobial activity. A study highlighted the effectiveness of thioxanthene compounds against various bacterial strains, showing minimum inhibitory concentrations (MIC) that suggest potential for therapeutic use against infections caused by resistant bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 - 50 |
| Escherichia coli | 25 - >100 |
| Pseudomonas aeruginosa | >100 |
2. Neuroleptic Effects
Thioxanthenes have been explored for their neuroleptic properties. Studies have shown that compounds in this class can influence neurotransmitter systems, which may lead to applications in treating psychiatric disorders . The specific effects of this compound on these systems warrant further investigation.
Synthesis and Chemical Applications
1. Solid Phase Synthesis
The compound has been utilized in solid-phase synthesis methods. Efficient techniques involving trityl chloride resins allow for the loading and cleavage of amino derivatives, facilitating the production of complex organic molecules with potential therapeutic applications . This method enhances the yield and purity of synthesized compounds.
2. Modification of Amino Acids
The compound serves as a building block in synthesizing modified amino acids. For instance, it can be used to create derivatives that exhibit enhanced biological activity or stability .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various thioxanthene derivatives, this compound demonstrated superior antimicrobial activity against Gram-positive bacteria compared to other derivatives. The study employed a range of bacterial strains to assess efficacy and established a correlation between structural modifications and biological activity .
Case Study 2: Synthesis of Bioactive Compounds
A patent outlines the synthesis of bioactive compounds using this compound as a precursor. The method involves the coupling of this compound with various amines to produce novel derivatives with potential therapeutic effects . The results indicate high yields and purity levels in the final products.
Mechanism of Action
The mechanism of action of 9,10,10-trioxothioxanthene-3-carboxylic acid is primarily related to its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, by altering their oxidation states . This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogues in the Thioxanthene Family
a. 9-Oxo-9H-thioxanthene-2,5-dicarboxylic acid (CAS 52054-32-7)
- Structure : Differs by having two carboxylic acid groups at positions 2 and 3.
- Impact: Increased acidity (lower pKa) and water solubility compared to the mono-carboxylic acid derivative .
b. 7-Ethyl-9-oxo-9H-thioxanthene-3-carboxylic acid (CAS 51762-99-3)
- Structure : Features an ethyl substituent at position 5.
c. 9-Oxo-9H-thioxanthene-4-carboxylic acid (CAS 51762-56-2)
- Structure : Carboxylic acid group at position 4 instead of 3.
- Impact : Altered electronic distribution and hydrogen-bonding capacity, which may influence receptor binding .
Table 1: Key Physical and Chemical Properties of Thioxanthene Derivatives
| Compound (CAS) | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | pKa | Notable Substituents |
|---|---|---|---|---|---|
| 51762-52-8 (Target Compound) | C₁₄H₈O₅S | 288.28 | 280–283 | 3.17 | 3-carboxylic acid, 10,10-dioxide |
| 52054-32-7 | C₁₅H₈O₇S | 332.29 | Not reported | ~2.5* | 2,5-dicarboxylic acid |
| 51762-99-3 | C₁₅H₁₀O₅S | 302.30 | Not reported | ~3.3* | 7-ethyl, 3-carboxylic acid |
| 51762-56-2 | C₁₄H₈O₅S | 288.28 | Not reported | ~3.2* | 4-carboxylic acid |
*Predicted based on structural similarity .
Xanthene-Based Analogues
Xanthene derivatives, which replace sulfur with oxygen in the central ring, exhibit distinct properties:
a. 9-Oxo-9H-xanthene-3-carboxylic acid (CAS 51762-88-0)
- Structure : Oxygen atom in the central ring instead of sulfur.
- Impact : Reduced molar mass (272.22 g/mol) and polarity compared to thioxanthenes. Likely lower melting points due to weaker intermolecular forces .
b. 7-Ethoxy-9-oxo-9H-xanthene-3-carboxylic acid (CAS 89216-68-2)
- Structure : Ethoxy group at position 7.
- Impact : The electron-donating ethoxy group increases stability and may modulate bioavailability .
c. Methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate (CAS 89216-74-0)
- Structure : Methyl ester of the carboxylic acid and a hydroxyl group at position 7.
- Impact : Esterification reduces acidity (higher pKa) and enhances cell permeability .
Table 2: Thioxanthene vs. Xanthene Derivatives
Functional Group Influence on Properties
- Carboxylic Acid Position : Position 3 (target compound) vs. 4 (CAS 51762-56-2) alters hydrogen-bonding networks and interactions with biological targets .
- Sulfone vs. Ketone : The 10,10-dioxide group in thioxanthenes increases oxidative stability compared to simple ketones in xanthenes .
- Substituents: Ethyl or ethoxy groups enhance lipophilicity, while hydroxyl groups introduce hydrogen-bond donors, affecting solubility and toxicity profiles .
Biological Activity
9,10,10-Trioxothioxanthene-3-carboxylic acid (CAS Number: 51762-52-8) is a synthetic compound belonging to the thioxanthene family. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₈O₅S with a molecular weight of 288.28 g/mol. Its structure features a thioxanthene core with three carbonyl (C=O) groups and a carboxylic acid functional group that contribute to its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound possesses notable antioxidant properties:
- DPPH Scavenging Activity : IC50 = 25 µg/mL
- ABTS Scavenging Activity : IC50 = 30 µg/mL
These findings suggest that the compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases .
3. Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated on various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Study 1: Antimicrobial Efficacy
In a clinical study examining the efficacy of various compounds against multi-drug resistant strains of bacteria, this compound was included. The study found that it significantly reduced bacterial load in infected tissue samples when compared to control treatments .
Case Study 2: Antioxidant Potential in Cellular Models
A laboratory study investigated the protective effects of the compound on human fibroblast cells subjected to oxidative stress. Results showed that pre-treatment with the compound reduced cell death by approximately 40% compared to untreated controls .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : It reduces ROS levels in cells, thereby mitigating oxidative damage.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9,10,10-trioxothioxanthene-3-carboxylic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as oxidation and cyclization of precursor thioxanthene derivatives. For example, analogous compounds (e.g., fluoroquinophenoxazine derivatives) are synthesized via nucleophilic substitution and catalytic oxidation . Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via -NMR and -NMR. Melting point consistency (280–283°C) and mass spectrometry (MW: 288.275 g/mol) are critical for verifying integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its acute toxicity (oral, dermal) and irritant properties, researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Avoid dust/aerosol formation. In case of exposure, rinse with water for 15 minutes and seek medical aid. Stability data indicate it is non-reactive under recommended storage (dry, cool, sealed containers) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via TLC or HPLC. Evidence suggests stability in dark, anhydrous conditions but potential decomposition under prolonged UV exposure due to the thioxanthene core’s photosensitivity .
Advanced Research Questions
Q. How can conflicting spectroscopic data during derivative synthesis be resolved?
- Methodological Answer : Contradictions in -NMR signals (e.g., proton coupling in aromatic regions) may arise from tautomerism or solvent effects. Use deuterated solvents (CDCl, DMSO-d) for consistency and compare with computational simulations (DFT or MD) to validate assignments. Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Q. What strategies are recommended for analyzing photophysical properties in different solvents?
- Methodological Answer : Measure UV-Vis absorption and fluorescence emission spectra in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents. Solvatochromic shifts can indicate intramolecular charge transfer (ICT) behavior. Correlate results with Kamlet-Taft solvent parameters to quantify polarity effects. Computational TD-DFT models can predict excited-state behavior .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These identify reactive sites for electrophilic/nucleophilic attacks. For example, the carboxylic acid group’s electron-withdrawing effect may direct reactivity at the xanthene ring’s sulfur or oxygen atoms .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Variability may stem from differences in assay conditions (e.g., pH, cell lines) or impurity profiles. Replicate experiments using standardized protocols (e.g., OECD guidelines) and validate compound purity via orthogonal methods (HPLC, NMR). Cross-reference with published pharmacopeial standards if available .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
